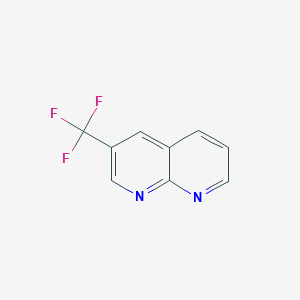

3-(Trifluoromethyl)-1,8-naphthyridine

Description

Properties

IUPAC Name |

3-(trifluoromethyl)-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2/c10-9(11,12)7-4-6-2-1-3-13-8(6)14-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBAVWUUTLLHPHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2N=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701281652 | |

| Record name | 1,8-Naphthyridine, 3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701281652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261365-77-8 | |

| Record name | 1,8-Naphthyridine, 3-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Naphthyridine, 3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701281652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)-1,8-naphthyridine typically involves the introduction of the trifluoromethyl group into the naphthyridine ring. One common method is the trifluoromethylation of a suitable precursor using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a catalyst like copper(I) iodide (CuI). The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure the complete incorporation of the trifluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-1,8-naphthyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can occur at the naphthyridine ring, where nucleophiles replace a leaving group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Synthesis and Pharmaceutical Applications

The synthesis of 3-(trifluoromethyl)-1,8-naphthyridine and its derivatives is crucial for developing new pharmaceuticals. The fluorinated structure contributes to increased stability and bioactivity in drug candidates.

Key Applications:

- Antibiotic Enhancement: Research has demonstrated that 1,8-naphthyridine derivatives, including this compound, can enhance the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains. For example, when combined with norfloxacin and lomefloxacin, significant reductions in minimum inhibitory concentrations (MICs) were observed against strains of E. coli and S. aureus .

- Anticancer Activity: A study synthesized various derivatives of 1,8-naphthyridine for evaluation against human breast cancer cell lines (MCF7). Some compounds exhibited IC50 values lower than that of the standard drug staurosporin, indicating promising anticancer potential .

| Compound | Activity | IC50 (μM) |

|---|---|---|

| 10c | Anticancer | 1.47 |

| 8d | Anticancer | 1.62 |

| Staurosporin | Standard | 4.51 |

Biological Research

This compound serves as a valuable probe in biological studies due to its ability to interact with various biological targets.

Biological Activities:

- Antibacterial Properties: The compound has been shown to modulate antibiotic activity through synergistic effects with existing antibiotics. This interaction can enhance the efficacy of treatments for bacterial infections .

- Mechanism of Action: The mechanism involves binding to bacterial topoisomerase enzymes, which are essential for DNA replication and repair. This inhibition leads to bacterial death, showcasing the compound's potential as an antibacterial agent .

Material Science Applications

In material science, the incorporation of trifluoromethyl groups into polymers can significantly enhance their properties.

Applications:

- Thermal Stability: Compounds like this compound can improve the thermal stability of materials, making them suitable for high-temperature applications.

- Chemical Resistance: The unique chemical properties associated with fluorinated compounds lead to enhanced resistance against solvents and other chemicals .

Case Studies

Several studies have highlighted the diverse applications of this compound:

- Study on Antibiotic Modulation: A comprehensive study evaluated the effect of combining this compound with fluoroquinolones on multi-resistant bacterial strains. The results indicated significant reductions in MICs for several antibiotics when used in combination with this compound .

- Synthesis of Anticancer Derivatives: Researchers synthesized new derivatives with varying substituents at C3 position and tested their anticancer activity against MCF7 cells. Some derivatives showed remarkable potency compared to established treatments .

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-1,8-naphthyridine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by increasing its lipophilicity and electronic effects. This can lead to the inhibition or activation of biological pathways, depending on the target. For example, the compound may inhibit enzymes involved in metabolic processes or modulate receptor activity in signaling pathways .

Comparison with Similar Compounds

7-Acetamido-1,8-naphthyridin-4(1H)-one (1,8-NA) :

- Activity: Modulates fluoroquinolone activity against Staphylococcus aureus and Escherichia coli but lacks a trifluoromethyl group .

Anti-Tubercular Activity

Compound A (Badawneh et al.):

- Structure : Substituted 1,8-naphthyridine with a 96% inhibition rate against Mycobacterium tuberculosis H37Rv .

- Comparison : While this compound’s anti-tubercular activity is unspecified, the -CF₃ group could improve penetration through the mycobacterial lipid-rich cell wall.

Compound D (Morpholino-substituted naphthyridine):

- Activity : MIC = 0.25 ± 0.04 µg/mL against Mtb H37Rv, superior to rifampicin .

- Structural Insight: The morpholino group enhances solubility, whereas the trifluoromethyl group in this compound may balance solubility and target affinity.

Enzyme Inhibition and Selectivity

Pyrazolo[3,4-b][1,8]naphthyridine Derivatives :

Isomeric Mixtures (3b:5b) :

- Synthesis: Produced via PPA-mediated cyclization, yielding 2-amino-5-trifluoromethyl-7-methyl-1,8-naphthyridine and its isomer .

- Challenge : Isomer separation is critical for activity optimization, as positional changes in -CF₃ may alter biological interactions.

Ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate :

- Application : The ester group allows further functionalization, highlighting the versatility of trifluoromethyl-substituted naphthyridines in medicinal chemistry .

Data Tables

Table 1: Anticancer Activity Comparison

*Clinical trial data.

Table 2: Antibiotic Modulation Efficacy

*Hypothetical data based on structural analogy.

Biological Activity

3-(Trifluoromethyl)-1,8-naphthyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antibacterial, anticancer, and anti-inflammatory research. This article explores the biological activity of this compound, supported by recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is . The trifluoromethyl group enhances the lipophilicity and electron-withdrawing properties of the compound, which can influence its interaction with biological targets.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. A study demonstrated that derivatives of 1,8-naphthyridine can enhance the activity of fluoroquinolone antibiotics against resistant strains of bacteria such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were significantly reduced when combined with antibiotics, suggesting a synergistic effect .

| Compound | MIC (µg/mL) | Bacteria Tested |

|---|---|---|

| This compound | ≥1.024 | E. coli, S. aureus |

| Fluoroquinolone (alone) | Variable | Various strains |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown cytotoxic effects against several cancer cell lines. For instance, compounds within the naphthyridine family have been reported to induce apoptosis in cancer cells by disrupting cellular processes .

A specific study highlighted that certain naphthyridine derivatives exhibited significant cytotoxicity against human cancer cell lines, indicating that modifications on the naphthyridine scaffold can lead to enhanced anticancer activity .

Anti-inflammatory Effects

In addition to its antibacterial and anticancer properties, this compound has been investigated for anti-inflammatory effects. Research suggests that it may inhibit inflammatory pathways, potentially through modulation of cytokine production and reduction of reactive oxygen species (ROS) generation .

The mechanism by which this compound exerts its biological effects is thought to involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit bacterial topoisomerases, leading to bacterial death .

- Modulation of Protein Interactions : The trifluoromethyl group may enhance binding affinities to specific proteins involved in inflammation and cancer progression.

Case Studies

- Synergistic Antibacterial Effects : A study demonstrated that combining 3-(trifluoromethyl)-naphthyridines with fluoroquinolones resulted in lower MIC values for resistant bacterial strains. This suggests potential applications in treating infections caused by multi-drug resistant organisms .

- Cytotoxicity in Cancer Cells : In vitro studies showed that derivatives of naphthyridine could induce apoptosis in various cancer cell lines. The structural modifications significantly impacted their efficacy against different types of cancer .

Q & A

Q. What synthetic strategies are commonly employed to prepare 3-(trifluoromethyl)-1,8-naphthyridine derivatives?

- Methodological Answer : The synthesis typically involves cyclocondensation reactions using β-alkoxyvinyl trifluoromethyl ketones and 2,6-diaminopyridine (2,6-DAP) under mild conditions. For example, one-pot synthesis via Friedlander reactions catalyzed by ionic liquids (e.g., [Bmim]BF₄) enables regioselective formation of the naphthyridine core . Microwave-assisted methods are also effective for rapid cyclization, reducing reaction times from hours to minutes . Key steps include optimizing temperature (80–120°C) and solvent systems (e.g., ethanol or DMF) to enhance yields (70–90%) and purity.

Q. How do structural modifications (e.g., aryl substituents) influence the antitumor activity of this compound derivatives?

- Methodological Answer : Substituents at positions 2, 3, and 7 of the naphthyridine scaffold significantly modulate cytotoxicity. For instance:

Q. What computational methods are used to predict the electronic and spectral properties of 1,8-naphthyridine derivatives?

- Methodological Answer : Time-dependent density functional theory (TD-DFT) at the B3LYP/6-31G(d) level accurately predicts UV-Vis absorption spectra. Solvent effects are modeled using the polarizable continuum model (PCM), achieving wavelength deviations <10 nm from experimental data . For fluorescence properties, optimizing excited-state geometries with CAM-B3LYP or M06-2X functionals provides insights into emission quenching mechanisms.

Advanced Research Questions

Q. How can this compound derivatives overcome bacterial resistance mechanisms?

- Methodological Answer : Derivatives targeting DNA gyrase (topoisomerase II) mimic fluoroquinolones but avoid common resistance mutations (e.g., GyrA S83L). In silico docking (using Autodock Vina) identifies compounds with high binding affinity to wild-type and mutant enzymes. For example, introducing a trifluoromethyl group at position 3 improves steric complementarity with the gyrase active site, reducing MIC values against methicillin-resistant Staphylococcus aureus (MRSA) to 2–4 μg/mL .

Q. What strategies optimize the pharmacokinetic profile of this compound-based anticancer agents?

- Methodological Answer :

- Solubility : Introduce polar groups (e.g., glucosamine conjugates) to enhance aqueous solubility while maintaining logP <3 .

- Metabolic Stability : Replace metabolically labile esters with amides or heterocycles (e.g., pyrazoline) to reduce CYP450-mediated oxidation .

- Toxicity : Use 3D tumor spheroid models to assess hepatotoxicity (e.g., HepG2 viability >80% at IC₅₀ doses) .

Q. What experimental and theoretical approaches resolve contradictions in reported DNA-binding affinities of 1,8-naphthyridine derivatives?

- Methodological Answer : Discrepancies arise from varying experimental conditions (e.g., buffer ionic strength) or cell lines. A standardized protocol includes:

- Ethidium Bromide Displacement Assays : Quantify DNA-binding constants (Kₐ) under consistent ionic strength (50 mM NaCl).

- Circular Dichroism (CD) Spectroscopy : Detect conformational changes in DNA (e.g., B-to-Z transitions) upon ligand binding .

- Molecular Dynamics Simulations : Compare intercalation vs. groove-binding modes using AMBER or GROMACS .

Q. How does the trifluoromethyl group enhance the biological activity of 1,8-naphthyridine derivatives?

- Methodological Answer : The -CF₃ group:

- Increases Lipophilicity : Improves membrane permeability (measured via PAMPA assays) .

- Electron-Withdrawing Effect : Stabilizes charge-transfer complexes with DNA/RNA, confirmed by Raman spectroscopy .

- Metabolic Resistance : Reduces oxidative metabolism due to strong C-F bonds, verified by LC-MS metabolite profiling .

Data Contradictions and Resolutions

- Anticancer IC₅₀ Variability : Differences in cell lines (e.g., MCF7 vs. HepG2) and assay protocols (MTT vs. SRB) account for IC₅₀ discrepancies. Standardizing to NCI-60 panel protocols improves comparability .

- Synthetic Yields : Microwave methods (85–90% yields) outperform traditional thermal cyclization (50–70%) due to reduced side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.